Baohuoside II

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Hepatotoxicity Studies

Baohuoside II has been investigated for its effects on liver cells, particularly concerning its potential hepatotoxicity. A study examined the impact of this compound on HL-7702 and HepG2 cell lines, focusing on various cytotoxicity indices such as ALT, AST, LDH, SOD, GSH, and MDA levels. The findings indicated that this compound at concentrations of 36 μg/mL significantly increased lactate dehydrogenase (LDH) release in HL-7702 cells and decreased superoxide dismutase (SOD) activity in both cell lines. Additionally, it elevated malondialdehyde (MDA) levels, suggesting an increase in oxidative stress .

| Cytotoxicity Index | Effect of this compound |

|---|---|

| LDH Release | Increased at 36 μg/mL |

| SOD Activity | Decreased at 36 μg/mL |

| MDA Levels | Increased at 36 μg/mL |

These results imply that this compound may contribute to oxidative stress and cellular damage in liver cells under certain conditions.

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines. For example, studies have shown that this compound can inhibit the growth of cervical cancer cells by enhancing the activity of caspases involved in apoptosis . The compound appears to trigger morphological changes indicative of early apoptosis stages and alters the expression of key proteins associated with cell survival and death .

Mechanisms of Action:

- Induction of caspase-3/9 activity

- Modulation of BAX/BCL-2 protein ratio

- Inhibition of vascular endothelial growth factor (VEGF) signaling pathways

Oxidative Stress Management

The role of this compound in managing oxidative stress has been a focal point in several studies. It has been suggested that this compound can influence reactive oxygen species (ROS) levels in cells. In vitro experiments demonstrated that this compound could modulate oxidative stress markers, potentially offering protective effects against oxidative damage in various cellular contexts .

Case Study 1: Hepatotoxicity Mechanisms

A comprehensive study analyzed the hepatotoxic effects of this compound alongside other compounds from Herba Epimedii. The research concluded that at high concentrations, this compound significantly impacted liver cell viability through mechanisms involving increased oxidative stress and apoptosis .

Case Study 2: Antitumor Activity

In a controlled laboratory setting, this compound was tested against human melanoma cells and pancreatic cancer cells. The results showed a marked reduction in cell viability and increased apoptosis rates when treated with this compound, indicating its potential as an anticancer agent .

Mecanismo De Acción

El mecanismo de acción de IKarisoside A implica la inhibición de la secreción y síntesis de catecolaminas inducida por la acetilcolina mediante la supresión de los canales iónicos del receptor nicotínico de la acetilcolina . Este compuesto también inhibe la expresión de la óxido nítrico sintasa inducible y la producción de óxido nítrico en células estimuladas con LPS . Además, IKarisoside A reduce la liberación de citocinas proinflamatorias e inhibe la actividad de la quinasa p38 y el factor nuclear-kappaB .

Métodos De Preparación

IKarisoside A se puede preparar a través de varias rutas sintéticas y condiciones de reacción. Un método implica la hidrólisis enzimática de la epimedina C utilizando β-dextranasa en un sistema bifásico que consiste en acetato de propilo y tampón HAc-NaAc . Este método es eficiente y produce altos rendimientos de IKarisoside A con mínimos subproductos. Los métodos de producción industrial generalmente implican la extracción del compuesto de fuentes vegetales, seguida de la purificación mediante técnicas como la cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

IKarisoside A experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen inhibidores de la óxido nítrico sintasa y varias citocinas . Los principales productos formados a partir de estas reacciones incluyen óxido nítrico y citocinas proinflamatorias como el factor de necrosis tumoral alfa e interleucina-1 beta . Además, IKarisoside A inhibe la actividad de la quinasa p38 y el factor nuclear-kappaB, lo que lleva a una disminución en la expresión de genes específicos de osteoclastos .

Comparación Con Compuestos Similares

IKarisoside A es único entre los glucósidos de flavonol debido a sus potentes efectos antiinflamatorios e inmunomoduladores . Compuestos similares incluyen icariina, epimedina C y epimedoside A, que también se derivan de plantas del género Epimedium . IKarisoside A es más efectivo en inhibir la secreción y síntesis de catecolaminas en comparación con estos otros compuestos .

Actividad Biológica

Baohuoside II is a bioactive compound derived from the traditional Chinese medicinal herb Herba Epimedii . It belongs to the class of flavonoids and has garnered attention for its potential therapeutic effects, particularly in the fields of oncology and hepatoprotection. This article delves into the biological activities of this compound, presenting findings from various studies, including its effects on cell viability, apoptosis, oxidative stress, and its potential as an anticancer agent.

Chemical Structure and Properties

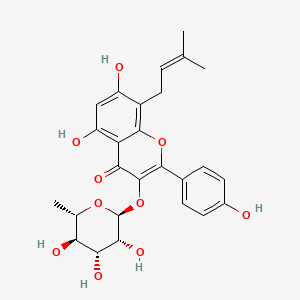

This compound has the molecular formula and a molecular weight of 504.49 g/mol. Its structure includes multiple hydroxyl groups that contribute to its antioxidant properties. The compound is characterized by its rhamnosyl and glucose moieties, which are significant for its biological activity.

Antioxidant Activity

This compound exhibits notable antioxidant properties. In a study assessing the impact of various concentrations on liver cell lines (HL-7702 and HepG2), it was observed that at a concentration of 36 μg/mL , this compound significantly increased the levels of malondialdehyde (MDA), indicating oxidative stress, while decreasing superoxide dismutase (SOD) activity. This suggests that while this compound can exert protective effects, it may also induce oxidative stress under certain conditions .

Cytotoxicity and Apoptosis

The compound has shown promising results in inducing apoptosis in cancer cells. Research indicates that this compound can lead to morphological changes in cancer cells, indicative of early apoptotic stages. The activation of caspases, particularly caspase-3, was noted, along with an increase in the Bax/BCL-2 ratio, which favors apoptosis .

Table 1: Effects of this compound on Apoptosis Markers

| Concentration (μg/mL) | Caspase-3 Activation | Bax/BCL-2 Ratio | Observations |

|---|---|---|---|

| 0 | Low | Low | Control |

| 36 | High | Increased | Early apoptotic changes |

| 72 | Very High | Further Increased | Significant apoptosis observed |

Hepatoprotective Effects

This compound has been investigated for its hepatoprotective effects. In vitro studies demonstrated that it did not significantly increase alanine aminotransferase (ALT) levels in liver cells, suggesting a protective role against liver damage . However, at higher concentrations, it did influence the release of lactate dehydrogenase (LDH), indicating potential cytotoxicity.

Case Studies

- HepG2 Cell Line Study : A study focused on HepG2 cells revealed that this compound at 36 μg/mL caused significant alterations in mitochondrial membrane potential (MMP), leading to increased oxidative stress markers .

- Cancer Cell Lines : In experiments involving melanoma and pancreatic cancer cells, this compound treatment resulted in increased apoptosis rates and decreased cell viability over time. The pro-apoptotic effects were linked to mitochondrial dysfunction and the activation of apoptotic pathways .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-11(2)4-9-15-16(28)10-17(29)18-20(31)25(36-26-22(33)21(32)19(30)12(3)34-26)23(35-24(15)18)13-5-7-14(27)8-6-13/h4-8,10,12,19,21-22,26-30,32-33H,9H2,1-3H3/t12-,19-,21+,22+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLMLWBOUPDPQF-GULSFEPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203945 | |

| Record name | Baohuoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55395-07-8 | |

| Record name | Baohuoside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055395078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.